4-Benzyl-1,4-oxazepane

Description

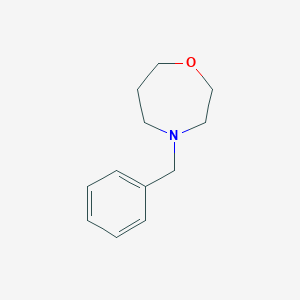

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYDGKQWSEQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 1,4 Oxazepane and Its Analogues

Established Strategies for 1,4-Oxazepane (B1358080) Ring Construction

The formation of the seven-membered 1,4-oxazepane ring is a key challenge addressed by several synthetic strategies. These generally fall into the categories of cyclization reactions, ring expansion methodologies, and cascade transformations.

Cyclization Reactions: Intramolecular and Intermolecular Approaches to the 1,4-Oxazepane Core

Cyclization reactions are the most common methods for constructing the 1,4-oxazepane core. rsc.org These can be broadly classified as intramolecular, where a single molecule contains all the necessary components for ring closure, or intermolecular, involving the reaction of two or more separate molecules.

Intramolecular cyclization is a prominent strategy, often utilizing precursors that contain both the nitrogen and oxygen heteroatoms, separated by an appropriate carbon chain. rsc.org These reactions can be promoted by acids or bases and may involve the formation of a new carbon-oxygen or carbon-nitrogen bond to complete the seven-membered ring. For instance, gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has been shown to be an efficient method for generating 1,4-oxazepine (B8637140) derivatives. acs.org Another approach involves the intramolecular cyclization of diols via mesylation. researchgate.net

Intermolecular approaches, while less common, can also be employed. These strategies typically involve the reaction of a bifunctional molecule containing two electrophilic centers with a bifunctional molecule containing two nucleophilic centers.

A key strategy for the formation of the oxazepane ring involves the nucleophilic ring-opening of smaller, strained rings like epoxides or aziridines. This approach is particularly useful for creating substituted oxazepanes with good stereocontrol. For example, the reaction of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to substituted 1,4-oxazepanes. acs.org This SN2-type ring opening is followed by an intramolecular ring closure to form the seven-membered ring. acs.org Similarly, the ring-opening of epoxides with suitable amino alcohols can lead to the formation of the 1,4-oxazepane skeleton. masterorganicchemistry.com The inherent ring strain of three-membered rings like epoxides makes them susceptible to nucleophilic attack, driving the reaction forward. beilstein-journals.orgnih.gov

Base-mediated cyclizations are a cornerstone in the synthesis of 1,4-oxazepanes and their derivatives. nih.govacs.org These reactions often proceed via an intramolecular nucleophilic attack, where a deprotonated alcohol or amine attacks an internal electrophilic site to form the seven-membered ring. A common strategy is the 7-exo-dig cyclization of propargyl-containing precursors. nih.govacs.orgnih.gov For instance, the treatment of terminal alkyne-containing substrates with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can lead to the formation of exocyclic 1,4-oxazepine products. acs.org

Optimization of reaction conditions is crucial for maximizing yields and controlling selectivity. Factors such as the choice of base, solvent, and temperature can significantly influence the outcome. For example, in the synthesis of imidazole-fused 1,4-benzoxazepines, it was found that conducting the cyclization at a higher temperature (85 °C) favored the formation of endocyclic products over exocyclic ones. acs.org Density functional theory (DFT) calculations can be employed to understand the underlying mechanisms and rationalize the formation of different products. nih.govacs.org

| Reaction Type | Precursor | Base/Catalyst | Solvent | Key Features | Reference |

| 7-exo-dig Cyclization | Terminal alkyne substrates | NaH | DMF | Forms exocyclic products | acs.org |

| 7-exo-dig Cyclization | Betti-propargyl precursors | Base | - | Metal-free, mild conditions | nih.gov |

| Exo Mode Cyclization | Alkynyl alcohols | Base | Solvent-free | Regioselective exo-dig product | acs.org |

| Intramolecular Cyclization | N-acyl amino acid precursors | - | - | Leads to 1,4-oxazepane-2,5-diones | researchgate.netnih.gov |

Ring Expansion Methodologies (e.g., from Morpholine (B109124) Precursors)

An alternative approach to the 1,4-oxazepane ring system involves the expansion of smaller, more readily available heterocyclic rings, such as morpholines. rsc.org This strategy offers a way to build upon existing scaffolds. One documented method involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This reaction not only yields the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org The proposed mechanism involves neighboring group participation, leading to the formation of an intermediate aziridinium (B1262131) cation, which is then attacked by the nucleophile to yield the seven-membered ring. rsc.org Another patented method describes the expansion of N-Boc-piperidine-3-methanol to an oxazepane via a sulfonate intermediate and subsequent nucleophilic displacement with ethylene (B1197577) oxide, achieving yields of 65-70%.

Cascade and Tandem Transformations for Fused Oxazepane Systems

Cascade or tandem reactions provide an efficient means to construct complex molecular architectures, including fused oxazepane systems, in a single synthetic operation. acs.orgnih.gov These reactions involve a sequence of two or more bond-forming events that occur without the isolation of intermediates.

A notable example is the tandem transformation of C-N coupling followed by C-H carbonylation to synthesize benzo-1,4-oxazepine derivatives. nih.gov This process utilizes a copper catalyst and involves the reaction of various anilines with allyl halides under a carbon dioxide atmosphere. nih.gov Another approach involves a Brønsted acid-catalyzed carbocyclization cascade, which features the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling involving an alkyne and an iminium ion to form fused heterotricycles containing the 1,4-oxazepane ring. rsc.org Tandem reactions have also been employed to create densely functionalized β-lactam fused 1,4-oxazepanes through a 7-exo-trig intramolecular oxa-Michael reaction. researchgate.net

Specific Synthetic Routes to 4-Benzyl-1,4-oxazepane and Related Benzyl-Substituted Oxazepanes

The synthesis of this compound and its analogues often utilizes the general strategies outlined above, with specific modifications to incorporate the benzyl (B1604629) group.

One direct approach involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes through a ring expansion mechanism. rsc.org Another method involves the cyclization of N-benzyl protected precursors. For instance, N-benzyl-protected enol ethers can be synthesized and subsequently elaborated to form the oxazepane ring. chemrxiv.org

The synthesis of related benzyl-substituted oxazepanes has also been reported. For example, (Z)-7-Benzylidene-6,7-dihydrobenzo[f]benzo rsc.orgimidazo[1,2-d] rsc.orgacs.orgoxazepane has been synthesized and characterized. nih.govacs.org Additionally, a route to enantiopure substituted 2-hydroxymethylmorpholines has been reported, which could serve as precursors for substituted exocyclic morpholine enol ethers and subsequently, benzyl-substituted oxazepanes. chemrxiv.org The deprotection of N-benzylamides can be achieved under neutral conditions using N-bromosuccinimide. researchgate.net

| Compound | Synthetic Approach | Key Intermediates/Reagents | Reference |

| 4-Benzyl-6-phenoxy-1,4-oxazepanes | Ring expansion of morpholine | 4-Benzyl-3-chloromethylmorpholine, phenoxide anions | rsc.org |

| (Z)-7-Benzylidene-6,7-dihydrobenzo[f]benzo rsc.orgimidazo[1,2-d] rsc.orgacs.orgoxazepane | Base-mediated cyclization | Imidazole-containing precursors | nih.govacs.org |

| 4-Benzyl-1,4-oxazepan-6-one (B3098692) | Cyclization | Benzylamine (B48309), ethyl chloroformate, ethylene glycol | |

| This compound-3-carboxylic Acid | Not specified | Not specified | accelachem.com |

| N-Benzyl-protected enol ether | Not specified | N-benzylaminoalcohol | chemrxiv.org |

Precursor Selection and Design for N-Benzyl Substitution

The choice of starting materials is critical in the synthesis of this compound and its derivatives. The benzyl group is a common N-substituent, and its introduction is typically achieved through the use of benzylamine or its derivatives. For instance, the synthesis of 4-benzyl-1,4-oxazepan-6-one can involve the reaction of benzylamine with ethyl chloroformate, followed by cyclization with ethylene glycol. Another key precursor is 3-benzylaminopropan-1-ol, which can be used in the synthesis of 2-methylidene-1,4-oxazepane, a versatile intermediate. acs.org The design of these precursors allows for the direct incorporation of the N-benzyl group, which can be crucial for the biological activity of the final molecule or serve as a protecting group that can be removed later in the synthesis. semanticscholar.org

The following table summarizes key precursors used in the synthesis of this compound and its analogues.

| Precursor | Subsequent Reaction/Intermediate | Target Compound/Analogue |

| Benzylamine | Reaction with ethyl chloroformate and ethylene glycol | 4-Benzyl-1,4-oxazepan-6-one |

| 3-Benzylaminopropan-1-ol | Reaction with epichlorohydrin | 2-Methylidene-1,4-oxazepane acs.org |

| N-Benzylethanolamine | Reaction with epichlorohydrin | 2-Chloromethylmorpholine chemrxiv.org |

| 4-Benzyl-3-chloromethylmorpholine | Reaction with phenoxide anions | 4-Benzyl-6-phenoxy-1,4-oxazepanes rsc.org |

Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in the synthesis of this compound analogues, influencing both the efficiency and selectivity of the reactions. Copper(I) iodide (CuI) has emerged as a particularly effective catalyst in several synthetic strategies. For example, CuI-catalyzed coupling reactions have been employed for the synthesis of benzo-1,4-oxazepin-5-one derivatives. nih.gov In these reactions, CuI, in conjunction with a suitable ligand, facilitates the formation of carbon-nitrogen bonds, which is a key step in the cyclization process to form the oxazepine ring. nih.gov The choice of ligand can significantly impact the reaction's success, with ligands such as 2-(2-dimethylamino-vinyl)-1H-inden-1-ol being identified as ideal for certain transformations. nih.gov

The efficiency of these catalytic systems is also dependent on the reaction conditions, including the choice of base and solvent. For instance, cesium carbonate (Cs2CO3) has been found to be a suitable base in CuI-catalyzed syntheses of benzo-1,4-oxazepin-5-ones. nih.gov The optimization of these parameters is crucial for maximizing the yield and purity of the desired products.

Optimization of Reaction Yields and Conditions for 4-Benzyl-1,4-oxazepan-6-one and Analogues

Optimizing reaction conditions is a critical aspect of synthesizing 4-benzyl-1,4-oxazepan-6-one and its analogues to ensure high yields and purity. beilstein-journals.org For CuI-catalyzed reactions, the catalyst loading is a key parameter to optimize. For instance, a 10 mol% loading of CuI with specific ligands has been shown to improve the efficiency of coupling reactions. The choice of solvent and base is also crucial. Dichloromethane is a commonly used solvent, and a base like triethylamine (B128534) is often required to facilitate the cyclization process.

In the synthesis of benzo-1,4-oxazepin-5-one derivatives, a tandem transformation involving C-N coupling and C-H carbonylation has been developed. nih.gov The optimization of this process involved screening various ligands, copper catalysts, and bases. nih.gov It was found that the ligand 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, CuI as the catalyst, and Cs2CO3 as the base provided the best results. nih.gov The reaction temperature and duration are also critical parameters that need to be fine-tuned. For example, a reaction temperature of 100 °C for 10 hours in DMSO under a CO2 atmosphere was found to be optimal for the synthesis of certain benzo-1,4-oxazepin-5-ones. nih.gov

The following table summarizes optimized conditions for the synthesis of this compound analogues.

| Target Compound/Analogue | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzo-1,4-oxazepin-5-one derivatives | 10 mol% CuI / 10 mol% L1 | Cs2CO3 | DMSO | 100 | Good yields nih.gov |

| 4-Benzyl-1,4-oxazepan-6-one | - | Triethylamine | Dichloromethane | Not specified | Not specified |

| Benzo-1,4-oxazepin-5-one (from 1-bromo-cyclohexene) | 10 mol% CuI / 10 mol% L1 | Cs2CO3 | DMSO | 100 | 74-85 nih.gov |

Asymmetric Synthesis and Chiral Induction for Enantioenriched this compound Derivatives

The development of asymmetric methods to produce enantioenriched this compound derivatives is of great interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Chiral Brønsted Acid Catalysis in Benznih.govacs.orgoxazepine Synthesis

A significant advancement in the asymmetric synthesis of related benz nih.govacs.orgoxazepine systems involves the use of chiral Brønsted acid catalysis. semanticscholar.orgnih.govacs.orgresearchgate.netnih.gov Specifically, a highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid has been developed. semanticscholar.orgnih.govacs.orgnih.gov This metal-free approach provides access to chiral seven-membered 1,4-benzoxazepines with high levels of enantiocontrol under mild reaction conditions. nih.govacs.orgresearchgate.netnih.gov The use of a SPINOL-derived chiral phosphoric acid has been shown to be particularly effective, affording products in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.govacs.org This method has demonstrated a broad substrate scope, tolerating various substituents on the benzyl group of the amine precursor. nih.govacs.org For example, substrates with either electron-donating or electron-withdrawing groups on the benzyl moiety yielded benz nih.govacs.orgoxazepines in good yields and with high enantioselectivity. semanticscholar.orgnih.gov

Strategies for Introducing Chirality at Specific Positions of the Oxazepane Ring (e.g., (S)-4-Benzyl-1,4-oxazepan-6-ol)

The introduction of chirality at specific positions of the oxazepane ring is crucial for creating specific stereoisomers. One such example is (S)-4-benzyl-1,4-oxazepan-6-ol, which features a chiral center at the 6-position. The synthesis of such chiral alcohols can be achieved through stereoselective reduction of the corresponding ketone, 4-benzyl-1,4-oxazepan-6-one. Another strategy involves starting from a chiral precursor. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine, which already possesses a defined stereocenter. nih.gov

A practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed where the desired single stereoisomer was obtained early in the synthesis and then used for the formation of the seven-membered ring. researchgate.net This approach avoids the need for chiral separation at a later stage. researchgate.net The synthesis of (S)-4-benzyl-1,4-oxazepan-6-ol highlights the importance of functional group manipulation to introduce chirality. This chiral alcohol is a valuable intermediate for the synthesis of more complex chiral molecules.

Scalability Considerations and Industrial Production Methods for this compound Scaffolds

The transition from laboratory-scale synthesis to industrial production of this compound scaffolds requires careful consideration of scalability, cost-effectiveness, and safety. While specific industrial production methods for this compound itself are not extensively detailed in the provided results, general principles of process scalability can be applied.

For instance, the synthesis of 4-benzyl-1,4-oxazepan-6-one, which involves the cyclization of precursors like benzylamine and ethylene glycol, could potentially be adapted for larger scale production. Industrial methods may employ continuous flow reactors to enhance yield and purity, along with optimized reaction conditions. Purification techniques such as recrystallization and chromatography are essential to obtain the final product with the required purity for its intended applications.

A scalable synthesis of a bis-morpholine spiroacetal, which shares some synthetic principles with oxazepane synthesis, was achieved in high yield from readily available starting materials, demonstrating the potential for large-scale production of related heterocyclic scaffolds. acs.org Furthermore, a scalable process for a spiro(cyclopropane)oxazepane derivative was developed on a kilogram scale without the need for chromatography, highlighting the importance of designing routes that facilitate purification. researchgate.net The development of practical, chromatography-free syntheses is a key goal in industrial process chemistry to reduce costs and improve efficiency. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 1,4 Oxazepane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H, ¹³C NMR Chemical Shifts and Coupling Patterns)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 4-benzyl-1,4-oxazepane systems. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms, their connectivity, and the spatial arrangement of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) group and the oxazepane ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.0-9.0 ppm. oregonstate.edu The benzylic protons (Ph-CH ₂-) are deshielded by the adjacent nitrogen and aromatic ring, resulting in a signal further downfield than typical alkyl protons. oregonstate.edu The protons on the oxazepane ring give rise to a series of multiplets, with their chemical shifts influenced by their proximity to the nitrogen and oxygen heteroatoms. For instance, protons adjacent to the oxygen atom (CH ₂-O) are expected to resonate at a lower field (δ 3.5-5.5 ppm) compared to those further away. oregonstate.edu

Conformational analysis of the flexible seven-membered oxazepane ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net The presence of certain substituents on the N-aryl group can restrict rotation around the N-C bond, leading to the observation of distinct conformations, such as syn and anti, which can be identified by the appearance of separate signals for specific protons at room temperature. ijsr.in

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of attached atoms. Aromatic carbons of the benzyl group typically resonate in the δ 125-150 ppm region. libretexts.org The benzylic carbon is also found in this region. Carbons adjacent to the nitrogen and oxygen atoms within the oxazepane ring appear at lower field strengths due to the deshielding effect of these heteroatoms. For example, carbons in a C-O environment typically show signals in the δ 50-65 ppm range, while those adjacent to nitrogen (C-N) appear around δ 37-45 ppm. libretexts.org

Systematic studies on related benzo[f] bldpharm.comoxazepin-3(2H)-ones have shown that substituent effects on the phenyl ring can be correlated with changes in ¹³C NMR chemical shifts, providing insights into the transmission of electronic effects through the molecular framework. researchgate.net

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Aromatic (Ph-H) | 7.0 - 9.0 oregonstate.edu | 125 - 150 libretexts.org |

| Benzylic (Ph-CH₂) | 1.8 - 2.5 oregonstate.edu | ~125-150 |

| Oxazepane (C-CH₂-N) | 2.5 - 3.5 | 37 - 45 libretexts.org |

| Oxazepane (C-CH₂-O) | 3.5 - 5.5 oregonstate.edu | 50 - 65 libretexts.org |

| Oxazepane (C-CH₂-C) | 1.8 - 2.5 oregonstate.edu | 16 - 25 libretexts.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which provides structural confirmation. lcms.cz The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₂H₁₇NO), the expected molecular weight is approximately 191.27 g/mol . bldpharm.combldpharm.com

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for compounds containing a benzyl group involve the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. libretexts.org For this compound, other significant fragments would arise from the cleavage of the oxazepane ring. Fragmentation often occurs at bonds adjacent to heteroatoms. arizona.edu For instance, cleavage of the C-C bond next to the nitrogen atom is a common fragmentation pattern for amines. libretexts.org The presence of the ether linkage can also lead to specific fragmentation patterns, such as cleavage alpha to the oxygen atom. libretexts.org

In derivatives of 1,4-oxazepane (B1358080), such as those with a tert-butoxycarbonyl (Boc) protecting group, the mass spectrum may show a fragment ion corresponding to the loss of this group. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming the proposed structure. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Studies on related dibenz[b,f] bldpharm.comoxazepines have utilized single-crystal X-ray diffraction to determine their molecular structures. researchgate.net For instance, the crystal structure of a derivative, 4-benzyl-1-oxo-N-phenethyl-1H- bldpharm.comoxazino[4,3-b]indazole-3-carboxamide, was determined to be triclinic with the space group P-1. researchgate.net The analysis of crystal structures also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. researchgate.net

In the context of 1,4-oxazepane derivatives, X-ray crystallography can confirm the ring conformation. While NMR provides information about the solution-phase conformation, X-ray crystallography reveals the preferred conformation in the solid state. These two may not always be identical, and any differences can provide insights into the flexibility of the molecule and the influence of intermolecular forces.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the benzyl and oxazepane methylene (B1212753) groups would appear below 3000 cm⁻¹. vscht.cz

C-N stretching: The C-N stretching vibration of the tertiary amine is expected in the range of 1250-1020 cm⁻¹.

C-O stretching: The C-O-C stretching of the ether linkage in the oxazepane ring will give a strong absorption band, typically in the 1260-1050 cm⁻¹ region. vscht.cz

Aromatic C=C stretching: The aromatic ring of the benzyl group will show characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

For derivatives such as 4-benzyl-1,4-oxazepan-6-one (B3098692), a strong carbonyl (C=O) stretching band would be observed around 1650-1700 cm⁻¹. In oxazepane derivatives with an ester group, a characteristic band is seen between 1728-1703 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl group are typically strong in the Raman spectrum.

By comparing the experimental vibrational spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing deeper insights into the molecular dynamics of the this compound system. uantwerpen.be

Analytical Frameworks for Reconciling Discrepancies Between Spectroscopic and Computational Data

Discrepancies can sometimes arise between experimental spectroscopic data and theoretical data obtained from computational modeling. Analytical frameworks are employed to reconcile these differences and gain a more accurate understanding of the molecular system.

One common approach is to use Density Functional Theory (DFT) to calculate theoretical NMR and IR spectra. By comparing these simulated spectra with the experimental ones, assignments of signals and bands can be confirmed. If discrepancies exist, it may indicate that the computational model needs refinement. For example, deviations in calculated ¹³C NMR chemical shifts of more than 2 ppm from experimental values might suggest an incorrect assignment or that the computational model does not adequately account for factors like solvent effects or conformational averaging.

In cases where solution-phase NMR data suggests a different conformation than solid-state X-ray crystallography data, computational methods can be used to explore the potential energy surface of the molecule. This can help to identify different low-energy conformers and their relative populations in solution, explaining the averaged NMR spectrum. torvergata.it By combining experimental data from multiple techniques with high-level computational analysis, a more complete and accurate picture of the structure and dynamics of this compound systems can be developed.

Computational Chemistry and Theoretical Studies on 4 Benzyl 1,4 Oxazepane

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometries and electronic properties of molecules like 4-benzyl-1,4-oxazepane.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules, hybrid functionals such as B3LYP are commonly used as they provide a good balance between accuracy and computational cost. espublisher.com The B3LYP functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. espublisher.com

The selection of the basis set is also critical. Pople-style basis sets, such as the 6-31G* or the more extensive 6-311++G(d,p), are frequently employed. espublisher.comresearchgate.net The inclusion of polarization functions (e.g., d,p) is essential for accurately describing the geometry of cyclic systems. arxiv.org For more precise calculations, especially for systems containing heavier atoms or for studying subtle electronic effects, larger basis sets like the DGDZVP2 or correlation-consistent basis sets (e.g., cc-pVTZ) might be chosen. researchgate.netresearchgate.netnih.gov The choice is often a compromise between the desired accuracy and the computational resources available. Benchmarking studies have shown that for general thermochemistry, polarized basis sets like 6-31++G** can provide good performance for double-zeta basis sets, while pcseg-2 is a strong performer for triple-zeta basis sets. arxiv.org

A study on 4-benzyl-5-oxomorpholine-3-carbamide, a related morpholine (B109124) derivative, utilized the B3LYP/6–311++G(d,p) level of theory to optimize the molecular geometry in the ground state, finding good agreement with experimental X-ray diffraction data. researchgate.net Such validation against experimental results is a key step in ensuring the appropriateness of the chosen computational method.

Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | Initial geometry optimizations, moderate accuracy |

| B3LYP | 6-311++G(d,p) | Refined geometries, good accuracy for organic molecules. espublisher.comresearchgate.net |

| PWP86 | DZVP | Optimized for GGA functionals. researchgate.net |

| B3LYP | DGDZVP2 | Good for geometry and electronic properties of small clusters. nih.gov |

| Various | cc-pVTZ | High accuracy calculations, computationally more expensive. researchgate.net |

| Various | pcseg-n | Good performance for core-electron spectroscopies. arxiv.orgresearchgate.net |

This table is generated based on common practices in computational chemistry and findings from the provided search results.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. researchgate.net For instance, in a study of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, harmonic vibrational wavenumbers were calculated at the B3LYP/6-31G* and B3LYP/6-311++G** levels of theory for the optimized geometry. researchgate.net The comparison of calculated IR spectra with experimental FT-IR data allows for the assignment of vibrational modes. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H and ¹³C) is another significant application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Complete assignment of ¹H and ¹³C signals for a synthesized 1,4-oxazepane (B1358080) derivative was achieved through a combination of 1D and 2D NMR experiments and was supported by computational data. rsc.org

The agreement between predicted and experimental spectroscopic data serves to validate the computed ground state geometry and electronic structure of this compound.

Conformational Analysis and Energy Landscape Mapping of the Seven-Membered Ring

The seven-membered 1,4-oxazepane ring is flexible and can adopt multiple conformations. researchgate.net Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and biological properties. Computational methods can be used to map the potential energy surface and identify the most stable conformers.

The seven-membered ring can exist in various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky benzyl (B1604629) group on the nitrogen atom will significantly influence the conformational preference of the oxazepane ring. nih.gov Computational studies can quantify these energetic differences. For related heterocyclic systems, NMR studies have been used to determine the major conformers in solution. researchgate.net For instance, in some dipeptides containing pseudoproline, the major conformer observed has a cis-amide bond. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations (e.g., Cyclization Pathways, Tautomerization)

DFT calculations are a valuable tool for elucidating reaction mechanisms by locating and characterizing transition states. This allows for the determination of activation energies and the exploration of different possible reaction pathways.

For the synthesis of 1,4-oxazepine (B8637140) derivatives, DFT calculations have been used to explore the mechanism of base-promoted exo-mode cyclization of alkynyl alcohols. organic-chemistry.org These studies supported the formation of an allene (B1206475) intermediate as the dominant pathway. organic-chemistry.org In another study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a reaction mechanism was proposed to explain the different outcomes depending on the cleavage cocktail used. rsc.org Transition state calculations can provide quantitative support for such proposed mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations provide insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in a solvent, providing a more realistic picture than gas-phase DFT calculations. mdpi.com The interactions of the molecule with water molecules can be analyzed through radial distribution functions. researchgate.net MD simulations are also crucial for understanding how the molecule binds to a biological target, by simulating the dynamic process of complex formation. mdpi.com

In Silico Modeling for Predicting Molecular Interactions and Structure-Activity Relationships

In silico modeling encompasses a range of computational techniques used to predict the interaction of a molecule with a biological target and to develop structure-activity relationships (SAR).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. ajchem-a.com For derivatives of 1,4-oxazepane, molecular docking studies have been performed to understand their interaction with biological targets like the dopamine (B1211576) D4 receptor. nih.gov The results of docking can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of 2,4-disubstituted 1,4-oxazepanes, a 3D-QSAR analysis using the GRID/GOLPE methodology was performed to understand the relationship between their chemical structure and their affinity for the dopamine D4 receptor. nih.gov Such models can guide the design of new, more potent analogs.

Reactivity and Derivatization Chemistry of the 4 Benzyl 1,4 Oxazepane Scaffold

Functional Group Transformations on the 4-Benzyl-1,4-oxazepane Ring Systemresearchgate.netresearchgate.net

The this compound ring is a robust yet reactive scaffold that allows for a variety of functional group transformations. These reactions can be targeted at the N-benzyl group, the heteroatoms of the oxazepane ring, or the ring's carbon framework, often with a high degree of stereochemical control.

Chemical Modifications at the Benzyl (B1604629) Moiety and its Influence on Reactivitynih.gov

The benzyl group on the nitrogen atom is not merely a passive protecting group; its electronic properties can influence reactivity, and it serves as a key site for modification. A primary transformation is its complete removal, known as N-debenzylation, which unmasks the secondary amine for further derivatization. This is commonly achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org This method is highly efficient and chemoselective, often proceeding in high yield without affecting the enantiomeric purity of chiral centers elsewhere in the molecule. acs.orgorganic-chemistry.org For example, the debenzylation of chiral benz researchgate.netrsc.orgoxazepines has been demonstrated to yield the corresponding secondary amine in 90% yield while preserving the product's enantiomeric purity. acs.org

Furthermore, the benzyl ring itself can be substituted with various electron-donating or electron-withdrawing groups. The synthesis of N-benzyl-1,4-benzoxazepine derivatives has shown that the reaction tolerates a wide range of substituents on the benzyl moiety, from methoxy (B1213986) to trifluoromethyl groups. acs.org These substituents can modulate the electronic nature of the nitrogen atom and influence the outcome of subsequent reactions. For instance, in enantioselective syntheses, the electronic properties of the benzyl substituent have been shown to affect the enantiomeric excess (ee) of the final products. acs.org

Table 1: Influence of N-Benzyl Substituent on Enantioselective Desymmetrization acs.org Reaction of various N-benzyl-2-(aminomethyl)phenols with 3-(hydroxymethyl)oxetane catalyzed by a chiral phosphoric acid.

| Entry | Benzyl Substituent (para-position) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | H | 85 | 92 |

| 2 | OMe | 70 | 88 |

| 3 | F | 96 | 94 |

| 4 | Cl | 95 | 93 |

| 5 | Br | 95 | 94 |

| 6 | CF₃ | 90 | 93 |

Reactions Involving the Nitrogen and Oxygen Heteroatoms of the Oxazepane Ring

The nitrogen and oxygen heteroatoms are the key reactive centers of the 1,4-oxazepane (B1358080) ring. The tertiary amine of this compound is nucleophilic and can undergo quaternization reactions. This typically involves reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. sciendo.com Such reactions are common for creating ionic derivatives from tertiary amines. researchgate.net

The most significant reaction involving the nitrogen is the aforementioned N-debenzylation, which converts the tertiary amine to a secondary amine. acs.orgorganic-chemistry.orggoogle.com This secondary amine is a versatile functional handle for introducing a vast array of chemical moieties through N-alkylation, N-acylation, sulfonylation, or urea (B33335) formation, enabling extensive scaffold diversification. acs.orgscirp.org

The ether oxygen within the 1,4-oxazepane ring is generally less reactive than the nitrogen atom. It is relatively stable to many reaction conditions, including those used for N-debenzylation and other N-functionalizations. acs.orgorganic-chemistry.org However, under specific and often harsh conditions, ring-opening reactions involving the ether linkage can occur, making it a potential, though less commonly utilized, site for synthetic manipulation. cymitquimica.com

Stereoselective Derivatization Strategiesrsc.orgcymitquimica.com

Significant progress has been made in the stereoselective synthesis and derivatization of the 1,4-oxazepane scaffold, allowing for the creation of chiral molecules with defined three-dimensional structures. nih.govrsc.org

One powerful strategy involves the synthesis of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.orgsemanticscholar.orgrsc.org This method starts from polymer-supported homoserine, which is N-alkylated with various 2-bromoacetophenones. A subsequent cleavage and cyclization step, mediated by trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), yields the 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.orgrsc.org Although the cyclization itself can be non-stereoselective, subsequent steps like catalytic hydrogenation of a nitro group on the scaffold can improve the separability of the diastereomers, allowing for the isolation of the major isomers. rsc.orgsemanticscholar.org

Another effective approach is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral phosphoric acid, to produce chiral 1,4-benzoxazepines. acs.org This metal-free process works with N-benzyl protected amines and provides access to the seven-membered ring with high enantiocontrol (up to 94% ee). acs.org The resulting chiral products contain a hydroxyl group that can be tosylated and converted to other functionalities, demonstrating the utility of this method for creating diverse, enantioenriched scaffolds. acs.org

Introduction of Diverse Chemical Moieties onto the this compound Core for Scaffold Diversificationresearchgate.netacs.orgnih.gov

The this compound scaffold is an excellent starting point for generating compound libraries due to the multiple handles available for introducing chemical diversity. The primary methods for diversification involve reactions at the nitrogen atom, modifications of the oxazepane ring itself, and transformations of appended functional groups.

A key strategy for diversification begins with the catalytic debenzylation of the parent compound to yield the 1,4-oxazepane secondary amine. acs.orgorganic-chemistry.org This amine can then be functionalized in numerous ways. For example, it can undergo N-acylation with various acid chlorides or N-sulfonylation with sulfonyl chlorides to introduce amide and sulfonamide moieties, respectively. acs.org Reaction with isocyanates provides access to a range of urea derivatives. acs.org

Another approach involves building the 1,4-oxazepane ring with pre-installed functional groups that can be modified later. The synthesis of 1,4-oxazepane-5-carboxylic acids, for instance, introduces a carboxylic acid group that serves as a versatile anchor point for further chemistry, such as amide bond formation with a library of amines. rsc.orgsemanticscholar.org

Table 2: Examples of Derivatization on the 1,4-Oxazepane Scaffold

| Starting Scaffold | Reaction Type | Reagent | Resulting Moiety | Reference |

|---|---|---|---|---|

| 4-Benzyl-1,4-benzoxazepine | N-Debenzylation | H₂, Pd/C | Secondary Amine (-NH-) | acs.org |

| 1,4-Oxazepane | N-Acylation | Acetyl Chloride | Acetamide (-N-C(O)CH₃) | acs.org |

| 1,4-Oxazepane | N-Sulfonylation | Tosyl Chloride | Sulfonamide (-N-SO₂-Tol) | acs.org |

| 1,4-Oxazepane | Urea Formation | Phenyl Isocyanate | Phenyl Urea (-N-C(O)NHPh) | acs.org |

| 1,4-Oxazepane-5-carboxylic acid | Amide Coupling | Various Amines | Carboxamide (-C(O)NR₂) | rsc.org |

Formation of Spirocyclic and Fused Systems Incorporating the this compound Moietyacs.orgnih.gov

The 1,4-oxazepane ring can be incorporated into more complex molecular architectures, including spirocyclic and fused ring systems. These structures are of significant interest as they introduce conformational rigidity and novel three-dimensional shapes.

The synthesis of spiro-1,4-oxazepines has been achieved through several methods. One efficient protocol involves the 7-exo-dig cyclization of N-propargylic β-enaminones. researchgate.net When cyclohexane-embedded enaminones are treated with a combination of ZnI₂ and AgSbF₆, they cyclize to form spiro[5.6]dodecane systems in good to high yields. researchgate.net A scalable, four-step synthesis has also been developed to produce spiroacetals that incorporate one or two 1,4-oxazepane rings, yielding 6,7- and 7,7-spiroacetal analogues that are valuable for drug discovery libraries. acs.orgnih.gov

Fused systems, where the oxazepane ring shares one or more bonds with another ring, are also accessible. A prominent method is the synthesis of imidazole-fused 1,4-benzoxazepines via base-mediated 7-exo-dig cyclizations. acs.org In this approach, substrates containing terminal alkyne groups are cyclized to form complex polycyclic structures. acs.org Other research has focused on creating novel tricyclic systems, such as pyrimido[5,4-f] researchgate.netrsc.orgoxazepines, through one-pot heterocyclization reactions. researchgate.net These methods demonstrate the versatility of the oxazepane core in constructing intricate, polycyclic frameworks.

Exploration of Reactivity Patterns for Novel 1,4-Oxazepane Derivatives

The exploration of the this compound scaffold has revealed several key reactivity patterns that guide its synthetic utility. The seven-membered 1,4-oxazepane ring is a stable heterocyclic core that can be constructed through various robust methods, including intramolecular cyclizations of alkenols and alkynols, often catalyzed by acids. rsc.org

A dominant reactivity pattern is the utility of the N-benzyl group as a removable handle. Its facile cleavage via catalytic hydrogenolysis provides clean access to the secondary amine, which is the most common site for introducing molecular diversity. acs.orgorganic-chemistry.org The nitrogen atom's nucleophilicity also allows for quaternization. sciendo.com

The synthesis of derivatives often proceeds with a degree of stereocontrol, and the stereochemical outcome can be influenced by the substituents present on the reacting partners. rsc.org For instance, the regioselectivity and stereoselectivity of cyclization reactions to form 1,4-oxazepane-5-carboxylic acids were found to depend on the substitution pattern of the starting materials. rsc.orgsemanticscholar.orgrsc.org

Finally, the scaffold is amenable to being integrated into larger, more complex structures. The formation of fused and spirocyclic systems via intramolecular cyclizations, such as 7-exo-dig pathways, highlights a recurring mechanistic theme in the chemistry of these heterocycles. researchgate.netacs.org This pattern allows for the rational design of complex molecules based on the foundational 1,4-oxazepane ring.

Applications of 4 Benzyl 1,4 Oxazepane and Its Analogues in Chemical Research

Role as Molecular Scaffolds and Building Blocks for Compound Library Assembly

The inherent structural features of the 1,4-oxazepane (B1358080) core make it an excellent scaffold for the assembly of compound libraries. Its seven-membered ring is conformationally flexible, and the presence of nitrogen and oxygen heteroatoms provides opportunities for introducing diverse functionalities. This sp³-rich framework is particularly desirable in drug discovery as it allows for the exploration of a wider chemical space compared to flat, aromatic structures. chemrxiv.orgresearchgate.net

Researchers have utilized 1,4-oxazepane analogues in the generation of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid yet three-dimensional nature. chemrxiv.orgacs.org For instance, a methodology has been developed to substitute one or both morpholine (B109124) rings in a spiro-bis-morpholine scaffold with 1,4-oxazepanes, leading to novel 6,7- and 7,7-spiroacetal analogues. chemrxiv.orgacs.org These spiroacetal scaffolds, containing the 1,4-oxazepane moiety, serve as viable starting points for creating diverse compound libraries by functionalizing the embedded amine groups. chemrxiv.org

The synthesis of these scaffolds is often scalable, allowing for the large-scale production of the core structures needed for library assembly. chemrxiv.orgacs.org The resulting libraries of compounds based on the 1,4-oxazepane scaffold occupy a similar physicochemical space to clinically approved small-molecule drugs but are structurally distinct, suggesting they may interact with novel biological targets. acs.org

Applications in Organic Synthesis as Versatile Intermediates for Complex Molecule Construction

The 4-Benzyl-1,4-oxazepane moiety and its derivatives are valuable intermediates in organic synthesis due to the reactivity of the benzyl (B1604629) and other functional groups. lookchem.comresearchgate.net The benzyl group can serve as a protecting group for the nitrogen atom, which can be removed under various conditions to allow for further derivatization. chemrxiv.orgresearchgate.net

For example, 2-methylidene-1,4-oxazepane can be synthesized from 3-benzylaminopropan-1-ol and epichlorohydrin. acs.org This intermediate can then undergo further reactions, such as iodoacetalization, to construct more complex spirocyclic systems. acs.org The benzyl group can later be exchanged for other protecting groups like a Cbz carbamate, providing an orthogonally protected scaffold for sequential functionalization. chemrxiv.orgacs.org

Furthermore, the 1,4-oxazepane ring itself can be constructed through various synthetic strategies, including the cyclization of rotationally restricted amino acid precursors. researchgate.net These synthetic routes provide access to a range of substituted 1,4-oxazepanes that can be used as building blocks in the synthesis of more elaborate molecules. The development of new synthetic methods, such as those utilizing N-propargylamines as precursors, continues to expand the toolkit for accessing these important heterocyclic systems. researchgate.net The versatility of these intermediates is highlighted by their use in the synthesis of various heterocyclic compounds and as key components in the total synthesis of natural products. researchgate.net

Future Directions and Emerging Research Avenues for 4 Benzyl 1,4 Oxazepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Oxazepane Architectures

The construction of the 1,4-oxazepane (B1358080) ring is a cornerstone of research in this area. While several methods exist, the development of more efficient, sustainable, and versatile synthetic strategies remains a key objective. Future research will likely focus on:

Catalytic and Enantioselective Methods: The development of novel catalytic systems, particularly those employing earth-abundant metals, will be crucial for the eco-friendly synthesis of oxazepane derivatives. researchgate.net Furthermore, the demand for enantiomerically pure compounds necessitates the exploration of new chiral catalysts and organocatalytic methods to control stereochemistry. acs.orgsemanticscholar.org A recent study demonstrated a highly enantioselective desymmetrization of 3-substituted oxetanes to access chiral 1,4-benzoxazepines, a strategy that could be adapted for 4-benzyl-1,4-oxazepane synthesis. acs.orgsemanticscholar.org

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, will be at the forefront of sustainable oxazepane chemistry. scribd.com A novel photocatalytic method for the synthesis of 1,4-benzoxazepine (B8686809) derivatives using visible light has been reported, highlighting a move towards greener synthetic protocols. scribd.com

Novel Cyclization Strategies: Exploring unprecedented ring-closing strategies is essential for accessing diverse oxazepane architectures. This includes the investigation of multicomponent reactions, cascade reactions, and the use of novel building blocks like N-propargylamines. researchgate.netrsc.orgresearchgate.net For instance, gold(I)-catalyzed intramolecular cycloisomerization of alcohol and amine tethered vinylidenecyclopropanes has emerged as a method to produce oxazepane derivatives. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Enantioselective Catalysis | Use of chiral catalysts (metal-based or organocatalysts) | Access to enantiomerically pure this compound derivatives, crucial for pharmacological applications. acs.orgsemanticscholar.org |

| Photocatalysis | Utilization of visible light as an energy source | Milder reaction conditions, reduced energy consumption, and enhanced sustainability. scribd.com |

| Flow Chemistry | Continuous processing in microreactors | Improved reaction control, scalability, and safety. researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step | Increased efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New this compound Derivatives

The synergy between computational power and chemical synthesis is set to revolutionize drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to play a pivotal role in the future of this compound research by:

De Novo Design and Scaffold Hopping: AI algorithms can generate novel molecular structures with desired pharmacological properties, moving beyond the traditional derivatization of the this compound core. mdpi.com Techniques like scaffold-hopping, guided by computational models, can identify entirely new heterocyclic systems with similar biological activities. acs.org For instance, a chemically advanced template search (CATS) algorithm was used to perform scaffold-hopping to discover a new class of trypanocidal agents based on a 2,3,4,5-tetrahydrobenzo[f] bohrium.comnih.govoxazepine scaffold. acs.org

Predictive Modeling (QSAR and 3D-QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. researchgate.netacs.org Three-dimensional QSAR (3D-QSAR) studies can provide insights into the structural features essential for potent bioactivity, guiding the rational design of more effective this compound derivatives. researchgate.netacs.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for reducing attrition rates in drug development. researchgate.net AI-powered tools can assess the "drug-likeness" of novel this compound analogs, ensuring that only the most promising candidates advance to preclinical testing. researchgate.net

Advanced Mechanistic Investigations of Complex Reactions Involving the Oxazepane Ring

A deeper understanding of the reaction mechanisms governing the formation and transformation of the oxazepane ring is fundamental for the development of more efficient and selective synthetic methods. Future research in this area will involve:

Computational and Spectroscopic Studies: The use of advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. bohrium.comnih.govresearcher.life These theoretical studies, when combined with sophisticated spectroscopic techniques (e.g., in-situ NMR), can offer a comprehensive picture of the reaction mechanism.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Kinetics and Thermodynamic Analysis: Detailed kinetic studies can elucidate the rate-determining steps of a reaction and the influence of various parameters (temperature, catalyst loading, etc.) on the reaction outcome. Thermodynamic analysis can provide information on the relative stability of reactants, intermediates, and products.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Pushing the boundaries of known chemical reactivity is a key driver of innovation in organic synthesis. For the this compound system, this could involve:

Ring Expansion and Contraction Reactions: Developing methodologies to expand or contract the seven-membered oxazepane ring would provide access to novel heterocyclic scaffolds with potentially unique biological activities.

C-H Activation/Functionalization: The direct functionalization of C-H bonds on the oxazepane ring offers a highly atom-economical approach to introduce new substituents and diversify the molecular architecture.

Novel Rearrangements: Investigating unprecedented rearrangement reactions of the oxazepane core could lead to the discovery of novel and unexpected molecular frameworks. For instance, a study on the synthesis of 1,4-oxazepane-2,5-diones led to the structural reassignment of a natural product, highlighting the potential for unexpected discoveries in this area. acs.org

Expanding the Scope of Diverse Chemical and Biological Applications of this compound Derivatives

While the this compound scaffold is already known for its presence in compounds with neurological activity, its full therapeutic potential remains largely unexplored. researchgate.net Future research will focus on:

Q & A

Basic: What are the standard synthetic protocols for 4-Benzyl-1,4-oxazepane, and how is its purity validated?

The synthesis of oxazepane derivatives typically involves cyclization of amine precursors or ring-closing reactions. For example, 1,4-oxazepanes are synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 69% to 70% . Post-synthesis, purity is validated using 1H-NMR (e.g., δ7.45–7.41 for aromatic protons) and reverse-phase HPLC (RP-HPLC) to confirm structural integrity and >95% purity .

Advanced: How can researchers resolve contradictions in reaction yields for this compound derivatives under varying conditions?

Yield discrepancies (e.g., 69% vs. 70% in oxazepane syntheses) often arise from differences in catalysts, solvents, or reaction temperatures. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, adjusting HCl concentration during salt formation (e.g., hydrochloride derivatives) improves solubility and yield .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : To confirm ring structure and substituents (e.g., benzyl group protons at δ7.45–7.41) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ peaks) .

- FT-IR : To detect functional groups like N-H stretches (~3300 cm⁻¹) .

Advanced: What mechanistic insights explain this compound's interaction with central nervous system (CNS) targets?

The compound’s seven-membered ring and benzyl group enable allosteric modulation of GABA receptors or enzyme inhibition. Computational docking studies suggest hydrophobic interactions with receptor pockets, while in vitro assays (e.g., enzyme-linked immunosorbent assays) quantify binding affinities .

Basic: How is this compound utilized in combinatorial chemistry?

It serves as a scaffold for diversifying heterocyclic libraries . For example, introducing substituents at the nitrogen or oxygen atoms via alkylation or acylation generates derivatives for high-throughput screening .

Advanced: What strategies optimize regioselective functionalization of this compound?

Regioselectivity is controlled using directing groups (e.g., Boc protection) or metal catalysts. For instance, palladium-catalyzed cross-coupling at the benzyl position enables selective C-H activation .

Basic: How is cytotoxicity evaluated for this compound derivatives?

Standard assays include Daphnia magna bioassays (EC50 values) and MTT assays on mammalian cell lines to assess acute toxicity and IC50, respectively .

Advanced: What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

Molecular dynamics simulations and QSAR modeling correlate structural features (e.g., substituent electronegativity) with bioactivity. For example, electron-withdrawing groups on the benzyl ring enhance antimicrobial potency .

Basic: What are the challenges in purifying this compound from reaction mixtures?

Co-elution of byproducts (e.g., unreacted precursors) necessitates flash chromatography or preparative HPLC with polar stationary phases (C18 columns) .

Advanced: How can enantioselective synthesis of this compound be achieved?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) yield enantiopure products. Optical rotation ([α]D) and chiral HPLC confirm enantiomeric excess >98% .

Basic: What are the eco-toxicological considerations for this compound disposal?

Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) and algae growth inhibition assays to assess environmental impact .

Advanced: How do steric effects influence the reactivity of this compound in ring-opening reactions?

Steric hindrance from the benzyl group directs ring-opening to the less hindered oxygen atom. Kinetic studies (e.g., monitoring by in situ IR ) reveal faster reaction rates with smaller nucleophiles (e.g., H2O vs. NH3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.